molecular formula C5H9F3O2 B1442916 3-(2,2,2-Trifluoroethoxy)propan-1-ol CAS No. 215929-99-0

3-(2,2,2-Trifluoroethoxy)propan-1-ol

Cat. No.: B1442916
CAS No.: 215929-99-0
M. Wt: 158.12 g/mol
InChI Key: RARMGHAEERVMCW-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoroethoxy)propan-1-ol is an organic compound with the molecular formula C5H9F3O2 and a molecular weight of 158.12 g/mol . It is a colorless liquid that is used as a building block in various chemical syntheses. The presence of the trifluoromethyl group imparts unique properties to the compound, making it valuable in different scientific and industrial applications.

Properties

IUPAC Name

3-(2,2,2-trifluoroethoxy)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F3O2/c6-5(7,8)4-10-3-1-2-9/h9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARMGHAEERVMCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)COCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2,2-Trifluoroethoxy)propan-1-ol typically involves the reaction of 3-chloropropanol with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the trifluoroethoxy group .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The product is then purified through distillation or other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 3-(2,2,2-Trifluoroethoxy)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoroethoxy)propan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of protein function, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Uniqueness: 3-(2,2,2-Trifluoroethoxy)propan-1-ol is unique due to its specific combination of the trifluoroethoxy group and the propanol backbone. This combination imparts distinct chemical and physical properties, making it particularly useful in applications where both hydrophilicity and lipophilicity are required .

Biological Activity

3-(2,2,2-Trifluoroethoxy)propan-1-ol is a synthetic organic compound with notable biological activity, particularly in medicinal chemistry. This compound is characterized by its unique trifluoroethoxy functional group, which enhances its lipophilicity and potential pharmacokinetic properties. The following sections detail its biological activity, synthesis methods, applications, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₅H₉O₂F₃
  • Molecular Weight : 158.11 g/mol
  • CAS Number : 215929-99-0

The trifluoroethoxy group contributes to the compound's solubility and reactivity, making it a useful intermediate in the synthesis of various pharmaceuticals.

This compound primarily acts as an intermediate in the synthesis of alpha-1 adrenergic receptor antagonists. These antagonists are critical in treating conditions such as benign prostatic hyperplasia (BPH). The compound's structure allows for interactions with alpha-1 adrenergic receptors, modulating their activity effectively.

Pharmacological Applications

The compound has been studied for its role in synthesizing drugs that target various biological pathways. Notably, it is involved in the development of:

  • Silodosin : An alpha-1 adrenergic antagonist used to treat BPH.

The presence of the trifluoroethoxy group enhances the drug's potency and selectivity towards its target receptors compared to non-fluorinated analogs.

Case Study: Synthesis and Biological Testing

A study examined the synthesis of this compound and its derivatives. The findings indicated that compounds with the trifluoroethoxy moiety exhibited improved biological activity compared to their non-fluorinated counterparts.

Compound NameActivityNotes
SilodosinHighEffective against BPH
4-(Trifluoromethyl)phenolModerateLacks ether linkage
3-[4-(Trifluoromethyl)phenyl]-propan-1-olLowDifferent pharmacological profile

Inhibition Studies

Research has shown that compounds containing the trifluoroethoxy group can significantly inhibit enzymatic activities related to various diseases. For instance, studies on antifungal drugs have demonstrated that fluorinated compounds can enhance binding affinity to target enzymes like CYP51 in Candida albicans, leading to improved therapeutic efficacy against fungal infections .

Synthesis Methods

The synthesis of this compound can be achieved through several chemical routes:

  • Alkylation Reactions : Utilizing trifluoroethanol as a reagent.
  • Esterification : Reacting propan-1-ol with trifluoroacetic acid derivatives.

These methods are crucial for producing high yields of the compound while maintaining purity for biological testing.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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